

Ciramadol CAS number 63269-31-8

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Compound of Interest

Compound Name: *Ciramadol*

Cat. No.: *B049922*

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An In-depth Technical Guide to **Ciramadol** (CAS Number: 63269-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciramadol (also known as WY-15,705) is a synthetic opioid analgesic developed in the late 1970s.[1][2] Structurally, it is a benzylamine derivative related to compounds such as tramadol and tapentadol.[1][3] Pharmacologically, **Ciramadol** is characterized as a mixed agonist-antagonist at the μ -opioid receptor.[1][3][4] This profile suggests a potential for providing analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it a compound of significant interest in pain management research.[1][2] Clinical studies have shown its analgesic potency to be slightly greater than codeine but less than morphine, with efficacy in treating postoperative and chronic pain.[1][5][6][7]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies related to **Ciramadol**, intended as a resource for professionals in drug development and pharmacology.

Chemical and Physical Properties

Ciramadol is a crystalline solid. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	63269-31-8	[1][8][9]
IUPAC Name	3-{{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}}methyl]phenol	[1][3]
Other Names	WY-15,705, (-)-cis-2-(α -dimethylamino-m-hydroxybenzyl)cyclohexanol	[8]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[1][8]
Molar Mass	249.354 g·mol ⁻¹	[1]
Melting Point	191-193 °C	[8]
Appearance	Crystals from acetone/hexane	[8]
SMILES	OC1=CC=CC(--INVALID-LINK-N(C)C)=C1	[1]
InChI Key	UVTLONZTPXCUPU-ZNMIVQPWSA-N	[1]

Pharmacology

Mechanism of Action

Ciramadol's primary mechanism of action is through its interaction with the μ -opioid receptor, where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[3] This property is believed to contribute to its ceiling effect on respiratory depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would contribute to its analgesic effect by modulating descending inhibitory pain pathways, though this is less characterized than its opioid activity.[10]

Receptor Binding Profile

Specific quantitative binding data (K_i values) for **Ciramadol** at the μ (μ), δ (δ), and κ (κ) opioid receptors are not readily available in the cited literature. However, data for the structurally related compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1), are available and provide context for the binding affinities of this chemical class at the human μ -opioid receptor (hMOR). The metabolite (+)-M1 is primarily responsible for the opioid-mediated analgesic effect of tramadol and shows significantly higher affinity than the parent compound.

Compound	Receptor	K_i (nM)	Reference(s)
(\pm)-Tramadol	hMOR	2400	[6]
(+)-M1 (metabolite)	hMOR	3.4	[6]
(-)-M1 (metabolite)	hMOR	240	[6]

Note: This data is for tramadol, not **Ciramadol**, and is presented for comparative purposes only.

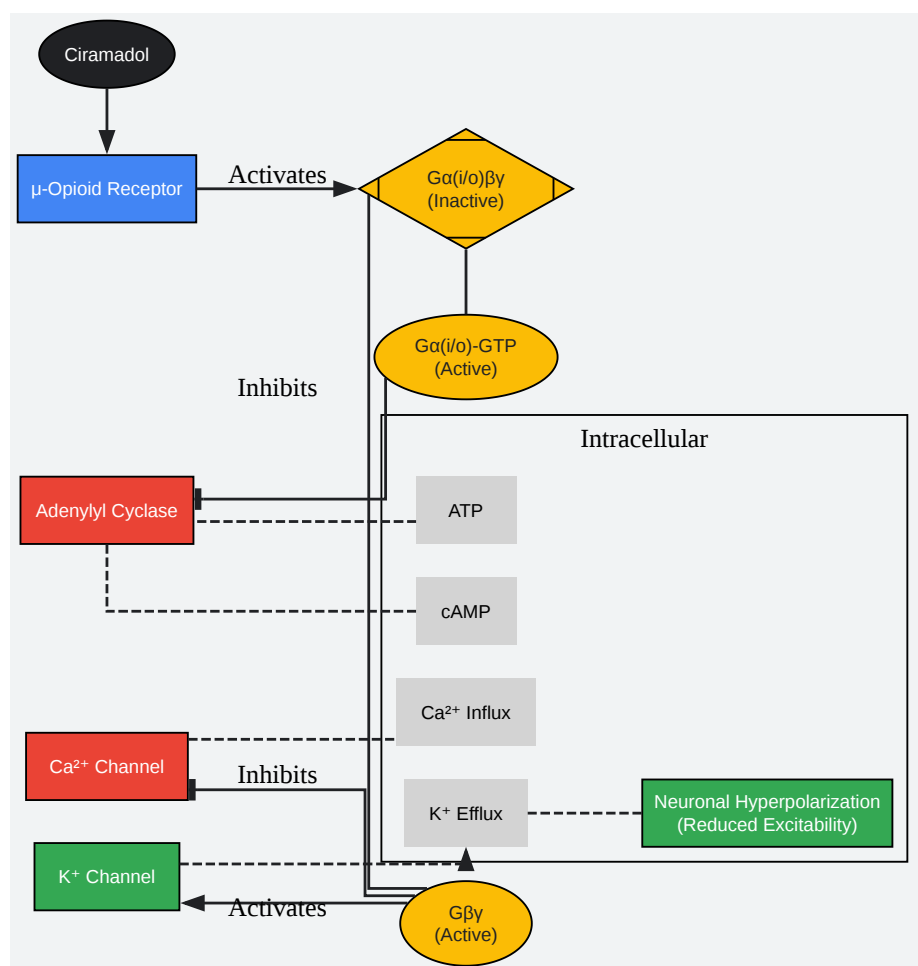
Pharmacokinetics

A preliminary pharmacokinetic study of a 30 mg intravenous dose of **Ciramadol** in eight healthy human volunteers revealed the following parameters. The disposition of the drug was described by a two-compartment open model. The desmethyl metabolite of **Ciramadol** was not detected in the plasma during this study.[11]

Parameter	Mean Value	Unit	Reference
Distribution Volume	56 L	L	[11]
Elimination Half-life ($t_{1/2}$)	3.85	hours	[11]
Mean Body Clearance	154	mL/min	[11]

Signaling Pathway

Activation of the μ -opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like **Ciramadol** initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein ($G_{i/o}$). Upon activation, the G-protein dissociates into its $G\alpha$ and $G\beta\gamma$ subunits, which then modulate downstream effectors to produce an overall inhibitory effect on the neuron, reducing nociceptive signaling.



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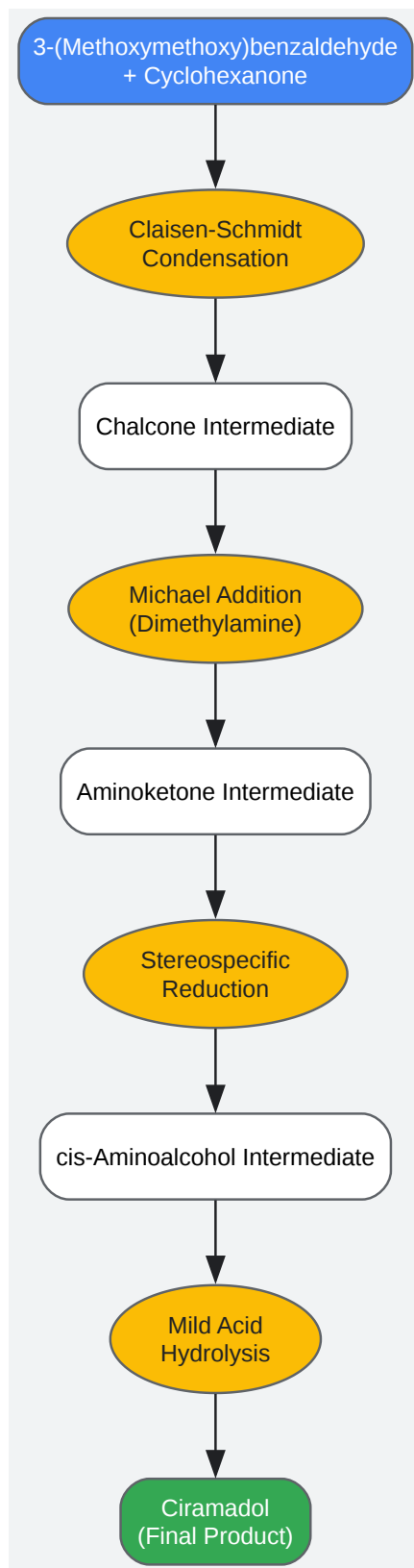
Caption: Canonical G_i -coupled opioid receptor signaling pathway.

Synthesis and Analysis

Synthetic Workflow

The synthesis of **Ciramadol** is a multi-step process starting from 3-(methoxymethoxy)benzaldehyde and cyclohexanone.[1] The key transformations include a

Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of the ketone, and a final hydrolysis step to yield the free phenol.



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Caption: Key steps in the chemical synthesis of **Ciramadol**.

Analytical Methodology: HPLC-UV

A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the quantification of **Ciramadol** in biological matrices such as human plasma.^[11] The following protocol is a representative method adapted from procedures for the related compound, tramadol.^{[12][13]}

Objective: To determine the concentration of **Ciramadol** in human plasma.

1. Materials and Reagents:

- **Ciramadol** reference standard
- Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample
- HPLC-grade acetonitrile, methanol, and water
- Buffer salts (e.g., potassium phosphate)
- Acids/Bases for pH adjustment (e.g., phosphoric acid)
- Human plasma (blank, for calibration standards and controls)
- Extraction solvent (e.g., methyl tert-butyl ether)

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 500 µL of human plasma into a clean microcentrifuge tube.
- Add 50 µL of the Internal Standard working solution.
- Add 100 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.
- Add 2 mL of extraction solvent.

- Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex briefly and transfer to an HPLC autosampler vial.

3. Chromatographic Conditions:

- HPLC System: Agilent 1200 series or equivalent with UV detector.
- Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 µm, 250 x 4.6 mm).^[12]
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: ~270 nm (based on phenol chromophore).

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio (**Ciramadol**/IS) against the nominal concentration of the calibration standards.
- Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient ($r^2 > 0.99$).
- Quantify **Ciramadol** in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the binding affinity (K_i) of a test compound like **Ciramadol** for the μ -opioid receptor.[\[14\]](#)[\[15\]](#)

Objective: To determine the equilibrium dissociation constant (K_i) of **Ciramadol** for the human μ -opioid receptor.

1. Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ -opioid receptor (e.g., CHO-hMOR cells).[\[14\]](#)
- Radioligand: [3 H]-DAMGO (a selective μ -opioid receptor agonist).[\[15\]](#)
- Test Compound: **Ciramadol**.
- Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 μ M).[\[15\]](#)
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[\[15\]](#)
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.

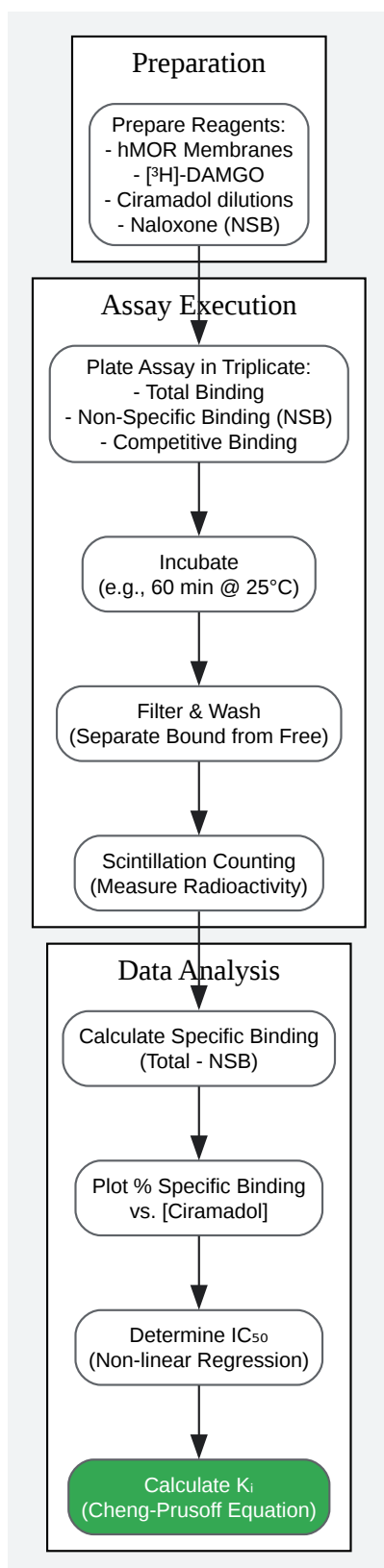
2. Procedure:

- Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 μ g per well.[\[15\]](#)
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, [3 H]-DAMGO (at a concentration near its K_e , e.g., 1 nM), and membrane suspension.[\[15\]](#)
 - Non-specific Binding: Assay buffer, [3 H]-DAMGO, 10 μ M Naloxone, and membrane suspension.[\[15\]](#)

- Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of **Ciramadol**.
- Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[\[14\]](#)
- Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[\[15\]](#)
- Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[\[15\]](#)

3. Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[\[15\]](#)
- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the **Ciramadol** concentration.
- Determine the IC₅₀ value (the concentration of **Ciramadol** that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.[\[14\]](#)



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Caption: Workflow for an in vitro radioligand binding assay.

In Vivo: Hot Plate Analgesia Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[\[16\]](#)

Objective: To evaluate the analgesic effect of **Ciramadol** in a rodent model.

1. Materials and Apparatus:

- Subjects: Male Swiss-Webster mice (20-30 g).
- Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo Basile).[\[17\]](#)
- Test Compound: **Ciramadol**, dissolved in a suitable vehicle (e.g., saline).
- Control: Vehicle solution.
- Positive Control: Morphine (e.g., 10 mg/kg).

2. Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
- Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-damaging temperature (e.g., $55 \pm 1^\circ\text{C}$).[\[18\]](#)
- Baseline Latency: Place each mouse individually on the hot plate within a transparent glass cylinder to confine it.[\[16\]](#) Measure the time (latency) until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping).[\[16\]](#) This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
- Dosing: Administer **Ciramadol**, vehicle, or morphine to different groups of animals via the desired route (e.g., intraperitoneal, oral).
- Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency again.

- Data Recording: Record the latency for each animal at each time point.

3. Data Analysis:

- The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).
- Calculate % MPE using the formula: $\% \text{ MPE} = \frac{[(\text{Post-drug latency} - \text{Baseline latency}) / (\text{Cut-off time} - \text{Baseline latency})] \times 100}{1}$.
- Compare the % MPE between the **Ciramadol**-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Clinical Overview and Conclusion

Clinical trials have demonstrated that **Ciramadol** is an effective analgesic for postoperative pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of **Ciramadol** was found to be significantly more effective than 50 mg of pentazocine and placebo, and generally more effective than a 60 mg dose of **Ciramadol**. [5] In other studies, oral doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea, vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]

In conclusion, **Ciramadol** is a potent synthetic analgesic with a unique mixed agonist-antagonist profile at the μ -opioid receptor. This pharmacology suggests a favorable safety profile concerning respiratory depression and abuse liability compared to full opioid agonists. While its clinical development appears to have been limited, its properties make it an important reference compound for the development of safer, centrally acting analgesics. Further research to fully elucidate its binding affinities at all opioid receptor subtypes and to explore its potential SNRI activity is warranted.

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